molecular formula C17H24N2 B14174961 9-Benzyl-3-methyl-1,9-diazaspiro[5.5]undec-3-ene CAS No. 918896-22-7

9-Benzyl-3-methyl-1,9-diazaspiro[5.5]undec-3-ene

Cat. No.: B14174961
CAS No.: 918896-22-7
M. Wt: 256.4 g/mol
InChI Key: BRNMSADFBFRSCC-UHFFFAOYSA-N
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Description

9-Benzyl-3-methyl-1,9-diazaspiro[5.5]undec-3-ene is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a diazaspiro undecane and a benzyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Benzyl-3-methyl-1,9-diazaspiro[5.5]undec-3-ene typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diazaspiro compound.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the spirocyclic core under basic conditions.

    Methylation: The methyl group is introduced through a methylation reaction using a methylating agent like methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

9-Benzyl-3-methyl-1,9-diazaspiro[5.5]undec-3-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles like amines or thiols replace the benzyl halide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halide with a nucleophile in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the benzyl group.

Scientific Research Applications

9-Benzyl-3-methyl-1,9-diazaspiro[5.5]undec-3-ene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor modulation.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and catalysts due to its unique structural features.

Mechanism of Action

The mechanism of action of 9-Benzyl-3-methyl-1,9-diazaspiro[5.5]undec-3-ene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione: Another spirocyclic compound with a similar core structure but different functional groups.

    3-Benzyl-9-methyl-3,9-diazaspiro[5.5]undecane: A closely related compound with variations in the substitution pattern.

Uniqueness

9-Benzyl-3-methyl-1,9-diazaspiro[5.5]undec-3-ene is unique due to its specific combination of benzyl and methyl groups attached to the spirocyclic core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

918896-22-7

Molecular Formula

C17H24N2

Molecular Weight

256.4 g/mol

IUPAC Name

9-benzyl-3-methyl-1,9-diazaspiro[5.5]undec-3-ene

InChI

InChI=1S/C17H24N2/c1-15-7-8-17(18-13-15)9-11-19(12-10-17)14-16-5-3-2-4-6-16/h2-7,18H,8-14H2,1H3

InChI Key

BRNMSADFBFRSCC-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC2(CCN(CC2)CC3=CC=CC=C3)NC1

Origin of Product

United States

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